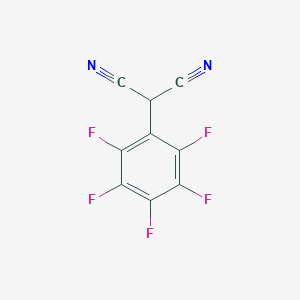

(Pentafluorophenyl)propanedinitrile

Description

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF5N2/c10-5-4(3(1-15)2-16)6(11)8(13)9(14)7(5)12/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKSZJVBSCFEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70825388 | |

| Record name | (Pentafluorophenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-38-0 | |

| Record name | (Pentafluorophenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70825388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Pentafluorobenzene with Malononitrile

The most common and widely reported synthesis of (Pentafluorophenyl)propanedinitrile involves the nucleophilic aromatic substitution of pentafluorobenzene by malononitrile anion. The reaction proceeds as follows:

-

- Pentafluorobenzene (electrophilic aromatic substrate)

- Malononitrile (nucleophile)

- Sodium hydride (NaH) as a strong base to generate the malononitrile anion

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents

-

- Sodium hydride is added to malononitrile in DMF to deprotonate the methylene group, forming the malononitrile carbanion.

- Pentafluorobenzene is introduced, and nucleophilic aromatic substitution occurs at one of the fluorinated carbons, displacing a fluoride ion and forming the this compound.

- The reaction is typically conducted under inert atmosphere to avoid moisture and oxygen interference.

- The product is isolated by standard workup procedures such as extraction and purification by recrystallization or chromatography.

-

- The electron-deficient pentafluorobenzene ring, activated by multiple fluorines, undergoes nucleophilic aromatic substitution.

- The malononitrile carbanion attacks the aromatic ring, displacing a fluorine atom via an addition-elimination mechanism.

Key Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature to moderate heating (25–80 °C) |

| Reaction time | Several hours (4–12 h) |

| Atmosphere | Inert (nitrogen or argon) |

| Molar ratio | Pentafluorobenzene : Malononitrile ~1:1 to 1:1.2 |

Yield and Purity

- Yields reported in literature are generally good to excellent (70–90%) depending on reaction optimization.

- The purity of the final compound is confirmed by NMR, IR spectroscopy, and elemental analysis.

Alternative and Related Synthetic Routes

While the above method is the most direct and common, other related approaches or modifications include:

- Use of other bases: Instead of sodium hydride, bases like potassium tert-butoxide or sodium amide can be used to generate the malononitrile anion.

- Solvent variation: Other polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be employed depending on solubility and reaction kinetics.

- Pre-formation of lithium salts: Lithium salts of pentafluorophenyl amide anions have been synthesized for related fluorinated compounds, indicating potential for lithium-mediated synthesis routes, although these are more common in battery electrolyte materials than direct preparation of this compound.

Research Findings and Mechanistic Insights

- The strong electron-withdrawing effect of the pentafluorophenyl substituent enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution.

- The nitrile groups in malononitrile stabilize the carbanion intermediate, making it a potent nucleophile.

- The reaction is sensitive to moisture and oxygen, requiring inert atmosphere conditions.

- The substitution typically occurs at the para or ortho positions relative to the fluorines, depending on reaction conditions.

Summary Table of Preparation Methods

| Method No. | Reactants | Base | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Pentafluorobenzene + Malononitrile | Sodium hydride | Dimethylformamide | RT to 80 °C, inert atmosphere | Most common, high yield, nucleophilic aromatic substitution |

| 2 | Pentafluorobenzene + Malononitrile | Potassium tert-butoxide | DMSO or THF | Similar conditions | Alternative base and solvent |

| 3 | Lithium salts of pentafluorophenyl amide anions | n-Butyllithium (for salt formation) | Hexane or ethers | Used in related fluorinated compounds | More relevant for lithium salt derivatives, not direct synthesis |

Chemical Reactions Analysis

(Pentafluorophenyl)propanedinitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nitrile groups can be reduced to amines under appropriate conditions.

Coupling Reactions: It can form esters and amides through coupling reactions with appropriate reagents.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and coupling agents such as dicyclohexylcarbodiimide (DCC) . Major products formed from these reactions include substituted derivatives and reduced amine forms.

Scientific Research Applications

(Pentafluorophenyl)propanedinitrile is utilized in various scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in drug synthesis.

Medicine: Research into its derivatives includes potential pharmaceutical applications, although specific drugs based on this compound are still under investigation.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)propanedinitrile involves its interaction with various molecular targets, depending on its application. In organic synthesis, its electron-withdrawing pentafluorophenyl group influences reactivity and stability, facilitating specific reactions . In biological contexts, its derivatives may interact with enzymes or receptors, although detailed pathways are still under research .

Comparison with Similar Compounds

Comparison with Structurally Similar Propanedinitrile Derivatives

Structural and Functional Group Variations

Key derivatives of propanedinitrile and their substituents are compared below:

Thermal Stability and Glass Transition Behavior

The pentafluorophenyl group significantly elevates thermal stability. For example:

- Tg Values: Azochromophores with pentafluorophenyl fragments exhibit Tg values >20°C, compared to phenyl-substituted analogs. Dendronization further increases Tg; e.g., compound 10b (Tg = 60°C) vs. non-dendronized analogs (Tg = 37°C) .

- Decomposition Resistance: Pentafluorophenyl groups stabilize amorphous films in nonlinear optical (NLO) materials, resisting crystallization up to 130°C .

Solubility and Reactivity

- This compound: Limited solubility in polar solvents due to fluorophilic nature; compatible with aromatic and halogenated solvents .

- 2-[(3-Hydroxy-4-nitro-phenyl)methylene]propanedinitrile: Enhanced solubility in polar solvents (e.g., DMSO, ethanol) due to nitro and hydroxyl groups, making it suitable for biological assays .

- [Chloro(phenyl)methylidene]propanedinitrile : Moderate solubility in chlorinated solvents; reactive toward nucleophiles due to chloro substituent .

Biological Activity

(Pentafluorophenyl)propanedinitrile, a compound characterized by its pentafluorophenyl group and two nitrile functionalities, has garnered attention in biochemical research due to its significant biological activity. This article explores the compound's interactions at the molecular level, its effects on cellular processes, and its potential applications in various fields.

Enzyme Interactions

This compound interacts with various enzymes, influencing their activity through binding to active sites or allosteric sites. This interaction can inhibit enzyme activity by preventing substrate binding. For example, studies indicate that this compound can inhibit specific metabolic enzymes, leading to alterations in metabolic pathways and cellular functions.

Cellular Effects

The compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate pathways involved in cell growth and differentiation, which results in altered gene expression patterns. Additionally, it impacts cellular metabolism by inhibiting key enzymes, thereby changing metabolite levels and energy production.

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound binds to enzyme active sites, blocking substrate access.

- Binding to Biomolecules : It interacts with proteins and nucleic acids, potentially altering their structure and function.

- Transport and Distribution : Specific transporters mediate the localization of this compound within cells, influencing its accumulation in different cellular compartments.

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. The inhibition led to a significant decrease in the production of key metabolites essential for cell survival. This suggests potential therapeutic applications in diseases characterized by metabolic dysregulation.

Study 2: Cellular Signaling

Research indicated that this compound modulates signaling pathways related to apoptosis and cell proliferation. In vitro experiments showed that treatment with this compound resulted in altered expression of genes associated with these pathways, indicating its potential as a tool for investigating cancer biology .

Data Table: Biological Activities of this compound

| Biological Activity | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Modulation of Signaling | Alters pathways involved in cell growth | |

| Gene Expression | Changes expression patterns related to apoptosis | |

| Cellular Metabolism | Affects metabolite levels and energy production |

Scientific Research Applications

This compound is utilized across various fields:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Pentafluorophenyl)propanedinitrile and ensuring purity?

- Methodological Answer: Synthesis typically involves Knoevenagel condensation between pentafluorobenzaldehyde and malononitrile under basic conditions (e.g., using piperidine as a catalyst). Purification can be achieved via recrystallization in ethanol or acetonitrile. Purity assessment should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹⁹F NMR) to confirm the absence of unreacted starting materials or side products. Safety protocols, such as using fume hoods and nitrile gloves, must be followed due to the compound’s potential toxicity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: X-ray crystallography is optimal for resolving the molecular geometry, particularly the planar conformation of the pentafluorophenyl ring and dinitrile group. Infrared (IR) spectroscopy can identify nitrile stretching vibrations (~2200 cm⁻¹). Computational methods like density functional theory (DFT) can model frontier molecular orbitals to predict reactivity, focusing on the electron-withdrawing effects of the pentafluorophenyl group .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the pentafluorophenyl group influence the reactivity of this compound in organometallic catalysis?

- Methodological Answer: The pentafluorophenyl group enhances electrophilicity at the dinitrile moiety, facilitating ligand exchange in transition metal complexes. For example, in Pt(II) complexes, this group stabilizes π-hole interactions, which can be studied via cyclic voltammetry to assess redox behavior and single-crystal X-ray diffraction to confirm coordination geometry. Comparative studies with non-fluorinated analogs are critical to isolate electronic effects .

Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

- Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Researchers should:

- Validate computational models using solvent correction terms (e.g., PCM model).

- Perform kinetic studies (e.g., time-resolved spectroscopy) to detect transient intermediates.

- Cross-reference with crystallographic data to verify steric environments .

Q. How can researchers design toxicity studies for this compound to address discrepancies between in vitro and in vivo models?

- Methodological Answer: Follow the inclusion criteria in Table C-1 () to standardize exposure routes (oral, dermal) and endpoints (systemic effects, respiratory toxicity). Use metabolomics to identify species-specific metabolic pathways and in vitro-in vivo extrapolation (IVIVE) models to reconcile data. Ethical review boards must approve protocols to ensure compliance with FINER criteria .

Safety and Compliance

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to avoid inhalation. Spills should be neutralized with alkaline solutions (e.g., sodium bicarbonate) and disposed via certified hazardous waste programs. Regularly consult Safety Data Sheets (SDS) for updates on toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.